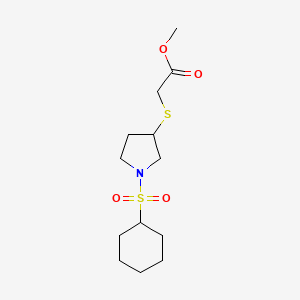

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility and stability .Applications De Recherche Scientifique

Antiviral Research

The pyrrolidine ring, a core structure in this compound, has been identified as a scaffold in the synthesis of antiviral agents. Derivatives of pyrrolidine have shown inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus . The thioacetate group in the compound could potentially be leveraged to create novel antiviral agents through further functionalization and testing in drug discovery programs.

Antimicrobial Activity

Research has demonstrated that structural analogs of pyrrolidine exhibit antimicrobial properties. These compounds have been tested against both gram-positive and gram-negative bacterial strains, with some showing higher antibacterial activity than existing medications . This suggests that “Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate” could serve as a starting point for the development of new antibiotics.

Enzyme Inhibition Studies

The compound’s pyrrolidine moiety is a key feature in enzyme inhibition, particularly in the context of urease and α-amylase. Molecular docking studies have been conducted to understand the potential mode of action of pyrrolidine derivatives as enzyme inhibitors . This application is crucial for developing treatments for conditions like diabetes, where enzyme regulation plays a significant role.

Anti-Inflammatory and Analgesic Research

Pyrrolidine derivatives have been explored for their anti-inflammatory and analgesic effects. The compound could be modified to enhance its biological activity and evaluated for its efficacy in reducing inflammation and pain .

Drug Design and Development

The stereochemistry and three-dimensional coverage of the pyrrolidine ring make it an attractive scaffold in drug design. Its derivatives can exhibit different biological profiles based on the stereoisomers and spatial orientation of substituents, which is essential for binding to enantioselective proteins . This compound could be used to design new drugs with selective target activity.

Biotechnology Research

In biotechnology research, pyrrolidine derivatives are used as biochemicals for proteomics studies. They can be employed in peptide synthesis and as precursors to ligands for catalytic reactions . “Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate” may be useful in developing new biochemical tools for research and industrial applications.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(1-cyclohexylsulfonylpyrrolidin-3-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4S2/c1-18-13(15)10-19-11-7-8-14(9-11)20(16,17)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUOGXWIJJMXOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)

![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)

![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2895620.png)